Thalidomide-4-NH-PEG1-COO(t-Bu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-4-NH-PEG1-COO(t-Bu) is a modified form of Thalidomide, a well-known drug with immunomodulatory properties. This compound is specifically designed for use in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. It acts as a Cereblon ligand, recruiting the CRBN protein, which is crucial for the degradation of target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-4-NH-PEG1-COO(t-Bu) is synthesized by modifying Thalidomide with a t-Bu (tert-butyl) protecting group. The t-Bu group is attached to the carboxyl end of the molecule, which can be removed under acidic conditions to participate in further reactions . The synthetic route involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with PEG (Polyethylene Glycol) to introduce the PEG1 moiety.
Protection: The carboxyl end of the PEGylated Thalidomide is protected with a t-Bu group.
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG1-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-4-NH-PEG1-COO(t-Bu) undergoes several types of chemical reactions:
Substitution Reactions: The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.
Common Reagents and Conditions
Acidic Conditions: Used to remove the t-Bu protecting group.
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling reactions.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
Thalidomide-4-NH-PEG1-COO(t-Bu) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying the role of specific proteins by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
Thalidomide-4-NH-PEG1-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG1-COO(t-Bu) is unique due to its specific design for use in PROTAC synthesis. The presence of the t-Bu protecting group allows for controlled reactions, making it a valuable intermediate in the development of targeted protein degradation therapies .
Eigenschaften
Molekularformel |
C22H27N3O7 |
---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoate |
InChI |
InChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28) |
InChI-Schlüssel |
JMVLZNLHMGGPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.